(2-Aminomethyl-pyridin-4-YL)-carbamic acid tert-butyl ester
Description
(2-Aminomethyl-pyridin-4-YL)-carbamic acid tert-butyl ester is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an aminomethyl group attached to the pyridine ring and a carbamic acid tert-butyl ester moiety
Properties
IUPAC Name |
tert-butyl N-[2-(aminomethyl)pyridin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-8-4-5-13-9(6-8)7-12/h4-6H,7,12H2,1-3H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTNEUYNPHHOKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminomethyl-pyridin-4-YL)-carbamic acid tert-butyl ester typically involves the reaction of 2-aminomethylpyridine with tert-butyl chloroformate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of (2-Aminomethyl-pyridin-4-YL)-carbamic acid tert-butyl ester may involve continuous flow processes to ensure efficient and consistent production. The use of automated systems and reactors can help in maintaining the desired reaction conditions and scaling up the production.
Chemical Reactions Analysis
Types of Reactions
(2-Aminomethyl-pyridin-4-YL)-carbamic acid tert-butyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Synthesis Applications
1.1 Organic Synthesis
The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that facilitate the development of bioactive molecules. For example, it can be utilized in the synthesis of pyridine derivatives that exhibit biological activity .
1.2 Reaction Conditions
The synthesis of (2-Aminomethyl-pyridin-4-YL)-carbamic acid tert-butyl ester typically involves reactions under controlled conditions to ensure high yields. A notable method includes the use of sodium tetrahydroborate in tetrahydrofuran at room temperature, yielding up to 85% .
| Synthesis Method | Yield | Reaction Conditions |
|---|---|---|
| Sodium tetrahydroborate reduction | 85% | THF, 20°C, 4 hours |
| N-BuLi addition reaction | 64.9% | -78°C to 0°C |
Pharmaceutical Applications
2.1 Neuroprotective Effects
Research indicates that compounds related to (2-Aminomethyl-pyridin-4-YL)-carbamic acid tert-butyl ester exhibit neuroprotective properties. For instance, derivatives have been shown to inhibit amyloid beta aggregation, which is crucial in Alzheimer's disease research . The ability to reduce oxidative stress markers like TNF-α in astrocytes suggests potential therapeutic applications in neurodegenerative disorders.
2.2 Drug Development
The compound has been explored as a precursor for synthesizing drugs targeting various neurological conditions. Its derivatives are being investigated for their roles as acetylcholinesterase inhibitors, which are vital for treating diseases characterized by cholinergic dysfunctions .
Case Studies
3.1 In Vitro Studies
In vitro studies have demonstrated that certain derivatives of (2-Aminomethyl-pyridin-4-YL)-carbamic acid tert-butyl ester can protect astrocytes from amyloid-induced toxicity. These studies highlight the compound's potential role in developing treatments for Alzheimer's disease by targeting amyloid beta peptides .
3.2 In Vivo Models
In vivo experiments involving scopolamine-induced models have shown mixed results regarding the efficacy of these compounds in reducing cognitive decline. While some derivatives demonstrated protective effects in astrocytes, their bioavailability and effectiveness in brain tissue remain areas for further investigation .
Mechanism of Action
The mechanism of action of (2-Aminomethyl-pyridin-4-YL)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the carbamic acid ester moiety can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine derivatives: These compounds share a similar aminomethyl group but differ in the ring structure.
Piperidine derivatives: These compounds have a six-membered ring with a nitrogen atom, similar to the pyridine ring in the target compound.
Uniqueness
(2-Aminomethyl-pyridin-4-YL)-carbamic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research applications.
Biological Activity
(2-Aminomethyl-pyridin-4-YL)-carbamic acid tert-butyl ester is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings that highlight its significance in pharmacology and biochemistry.
The synthesis of (2-Aminomethyl-pyridin-4-YL)-carbamic acid tert-butyl ester typically involves the reaction of 2-aminomethylpyridine with tert-butyl chloroformate under anhydrous conditions. The reaction is often facilitated by a base such as triethylamine to neutralize the hydrochloric acid produced during the process. The general reaction can be summarized as follows:
This compound exhibits a unique combination of functional groups, which can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution .
The biological activity of (2-Aminomethyl-pyridin-4-YL)-carbamic acid tert-butyl ester is primarily attributed to its ability to interact with specific molecular targets within cells. The aminomethyl group can form hydrogen bonds with biological molecules, while the carbamic acid moiety may undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways, influencing cellular functions such as enzyme activity and cell signaling .
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. For instance, studies have shown its potential in inhibiting certain enzymes involved in metabolic pathways, which could have implications for therapeutic applications in diseases characterized by dysregulated enzyme activity .
Case Studies and Research Findings
Several studies have evaluated the biological effects of (2-Aminomethyl-pyridin-4-YL)-carbamic acid tert-butyl ester:
- Cell Viability and Cytotoxicity : In vitro studies demonstrated that this compound can affect cell viability in various cancer cell lines. For example, it was observed that at specific concentrations, the compound induced cell death through mechanisms distinct from traditional apoptosis, suggesting a unique cytotoxic profile .
- Impact on Cell Cycle : Flow cytometry analyses revealed that treatment with (2-Aminomethyl-pyridin-4-YL)-carbamic acid tert-butyl ester resulted in significant accumulation of cells in the G2/M phase of the cell cycle, indicating potential mitotic inhibition .
- Neuroprotective Effects : Preliminary studies suggest that the compound may exhibit neuroprotective properties by reducing oxidative stress markers in neuronal cell cultures exposed to amyloid-beta peptides, which are implicated in neurodegenerative diseases like Alzheimer's .
Comparative Analysis with Similar Compounds
To understand the uniqueness of (2-Aminomethyl-pyridin-4-YL)-carbamic acid tert-butyl ester, it is beneficial to compare it with structurally similar compounds:
| Compound Type | Key Features | Biological Activity |
|---|---|---|
| 2-Aminopyrimidine Derivatives | Similar aminomethyl group; different ring structure | Moderate enzyme inhibition |
| Piperidine Derivatives | Six-membered nitrogen-containing ring | Varying cytotoxic effects |
| Indolyl-Pyridinyl Compounds | Complex interactions with microtubules | Potent anticancer activity |
The distinct combination of functional groups in (2-Aminomethyl-pyridin-4-YL)-carbamic acid tert-butyl ester allows for versatile modifications and applications in research and therapeutic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
